![molecular formula C19H20FN3O3 B4759136 N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained attention in recent years due to its potency and potential for abuse. This compound is a member of the indole-3-carboxamide family of synthetic cannabinoids and has been found in various illicit drug products.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is similar to that of other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. These receptors are located throughout the body, including the brain, and are involved in the regulation of various physiological processes. When activated by synthetic cannabinoids, these receptors can produce a range of effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea are similar to those of other synthetic cannabinoids. Studies have shown that this compound can produce a range of effects, including altered mood, perception, and cognition. It has also been shown to have analgesic and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea in lab experiments is its potency and high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on physiological processes. However, the potential for abuse and the lack of regulation of synthetic cannabinoids pose significant limitations for lab experiments.
Future Directions
There are several possible future directions for research on N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly for pain management and inflammation. Another area of research is the development of more selective and potent synthetic cannabinoids that can produce desired effects without the potential for abuse or harmful side effects. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-25-15-8-14(9-16(10-15)26-2)23-19(24)21-6-5-12-11-22-18-4-3-13(20)7-17(12)18/h3-4,7-11,22H,5-6H2,1-2H3,(H2,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRXLEUISLKCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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